molecular formula C18H15ClN4O4S B2513896 N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-68-0

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2513896
CAS RN: 851079-68-0
M. Wt: 418.85
InChI Key: AZROTCWHRKKINQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O4S and its molecular weight is 418.85. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Aktürk et al. (2002) explored the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, focusing on compounds with various substituents, including methoxyl, methyl, nitro, and chloro groups. This research aimed to evaluate their anticonvulsant activity, identifying 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound against seizures induced by maximal electroshock (MES) Aktürk et al., 2002.

Antioxidant and Anti-inflammatory Compounds

Koppireddi et al. (2013) synthesized and evaluated a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activity. The study found that specific compounds exhibited significant antioxidant activity in various assays, with some also showing excellent anti-inflammatory activity. The presence of o-methoxyphenyl groups in these compounds underscores the relevance of methoxy substituents in conferring biological activity Koppireddi et al., 2013.

Herbicide Metabolism and Toxicity

Research by Coleman et al. (2000) on chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways of compounds similar in structure to the specified chemical. This study contributes to understanding the potential environmental and health impacts of chloroacetamide-based compounds, including their metabolism and the role of human cytochrome P450 enzymes in these processes Coleman et al., 2000.

Synthesis and Antimicrobial Activity

The synthesis of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives, as reported by Al-Khazragie et al. (2022), demonstrated the potential of these compounds in exhibiting antimicrobial and antioxidant properties. This research highlights the diverse applications of such chemically synthesized compounds, including those with chloro and methoxy substituents, in developing new antimicrobial agents Al-Khazragie et al., 2022.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S/c1-27-16-7-2-12(19)10-15(16)21-17(24)11-28-18-20-8-9-22(18)13-3-5-14(6-4-13)23(25)26/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZROTCWHRKKINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

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